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Compound of Interest

Compound Name:
4-Nitropyridine-2,6-dicarboxylic

acid

Cat. No.: B1591916 Get Quote

This guide provides a comprehensive technical overview of 4-Nitropyridine-2,6-dicarboxylic
acid, a key heterocyclic building block for researchers, chemists, and professionals in drug

development. We will delve into its fundamental properties, synthesis, analytical

characterization, and potential applications, offering field-proven insights and detailed

methodologies.

Introduction: A Versatile Heterocyclic Scaffold
4-Nitropyridine-2,6-dicarboxylic acid is a derivative of pyridine, distinguished by two

carboxylic acid groups at positions 2 and 6, and a nitro group at the 4-position. This specific

arrangement of functional groups imparts unique electronic properties and steric

configurations, making it a valuable intermediate in the synthesis of complex organic

molecules. Its structural similarity to dipicolinic acid (pyridine-2,6-dicarboxylic acid), a well-

known metal chelator and component of bacterial spores, suggests a rich potential for

applications in coordination chemistry, materials science, and medicinal chemistry. Pyridine-

2,6-dicarboxylic acid derivatives are known to be important building blocks for creating

bioactive molecules and chemical probes for biological research[1]. This guide aims to serve as

a foundational resource for scientists looking to leverage the capabilities of this versatile

compound.
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A thorough understanding of a molecule's physicochemical properties is paramount for its

effective application in research and development. The properties of 4-Nitropyridine-2,6-
dicarboxylic acid are summarized below. These parameters are crucial for predicting its

behavior in various chemical and biological systems, including solubility, membrane

permeability, and potential for forming intermolecular interactions.

Property Value Source

Molecular Formula C₇H₄N₂O₆ [2][3][4]

Molecular Weight 212.12 g/mol [3][4][5]

CAS Number 63897-10-9 [2][3][4]

IUPAC Name
4-nitropyridine-2,6-dicarboxylic

acid
[2][4]

Synonyms
4-Nitro-2,6-pyridinedicarboxylic

acid, 4-Nitrodipicolinic acid
[3][5]

Predicted Boiling Point 522.5 ± 50.0 °C [5]

Predicted Density 1.774 g/cm³ [5]

Predicted pKa 2.21 ± 0.10 [5]

Topological Polar Surface Area

(TPSA)
130.63 Å² [3]

Computed logP 0.3862 [3]

Hydrogen Bond Donors 2 [3]

Hydrogen Bond Acceptors 5 [3]

Rotatable Bonds 3 [3]

The TPSA and logP values are computationally predicted and provide an indication of a

molecule's potential bioavailability. A higher TPSA is generally associated with lower membrane

permeability, while the logP value reflects its lipophilicity.
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The synthesis of 4-Nitropyridine-2,6-dicarboxylic acid is most logically achieved through the

electrophilic nitration of a suitable precursor. Chelidamic acid (4-hydroxypyridine-2,6-

dicarboxylic acid) serves as an excellent starting material due to the activating effect of the

hydroxyl group, which facilitates nitration at the 4-position. The hydroxyl group is subsequently

replaced by the nitro group. While a specific, published protocol for this exact conversion is not

readily available, a robust procedure can be designed based on established methods for the

nitration of pyridine derivatives[6].

Proposed Synthesis Workflow
The proposed synthesis involves the nitration of Chelidamic acid using a mixture of nitric and

sulfuric acids. This is a standard and effective method for introducing a nitro group onto an

aromatic ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1591916?utm_src=pdf-body
https://www.researchgate.net/publication/275529002_A_Two-Step_Continuous_Flow_Synthesis_of_4-Nitropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants & Reagents

Reaction & Workup

Purification

Chelidamic Acid
(Starting Material)

Nitration Reaction
(Controlled Temperature)

Nitrating Mixture
(HNO₃ + H₂SO₄)

Quenching
(Ice Water)

1. Transfer

Precipitation & Filtration

2. Induce

Washing
(Cold Water)

Drying
(Under Vacuum)

Crude Product

Recrystallization
(e.g., from Water)

Pure 4-Nitropyridine-
2,6-dicarboxylic acid

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4-Nitropyridine-2,6-dicarboxylic acid.
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Detailed Experimental Protocol
Disclaimer: This protocol is a proposed method and should be performed by qualified

personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

Chelidamic acid (1,4-dihydro-4-oxo-2,6-pyridinedicarboxylic acid)[7]

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 70%)

Deionized Water

Ice

Procedure:

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in

an ice bath, slowly add 20 mL of concentrated sulfuric acid. Once cooled to 0-5 °C, add 10

mL of concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

Causality:Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly

electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This reaction is

highly exothermic, necessitating careful temperature control to prevent runaway reactions

and the formation of byproducts.

Reaction: To the cooled nitrating mixture, add 5.0 g of chelidamic acid in small portions over

30 minutes, ensuring the temperature does not exceed 15 °C.

Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to

room temperature. Then, carefully heat the reaction mixture to 60-70 °C and maintain this

temperature for 2-3 hours with continuous stirring.

Causality:Heating provides the necessary activation energy for the electrophilic aromatic

substitution to proceed to completion.
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Workup: Cool the reaction mixture to room temperature and then pour it slowly onto 200 g of

crushed ice with vigorous stirring. A precipitate should form.

Causality:Pouring the acidic reaction mixture into a large volume of ice water serves two

purposes: it quenches the reaction and dramatically decreases the solubility of the organic

product, causing it to precipitate out of the aqueous solution.

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with

cold deionized water until the washings are neutral to pH paper.

Causality:Washing removes residual acids and any water-soluble impurities.

Purification: The crude product can be purified by recrystallization from hot water. Dissolve

the solid in a minimum amount of boiling water, filter while hot to remove any insoluble

impurities, and then allow the filtrate to cool slowly to room temperature, followed by further

cooling in an ice bath to maximize crystal formation.

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at

60-80 °C.

Structural Elucidation and Analytical
Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination

of spectroscopic and chromatographic techniques provides a self-validating system for

characterization.

Spectroscopic Analysis
The following table summarizes the expected spectroscopic data for 4-Nitropyridine-2,6-
dicarboxylic acid, based on its structure and data from similar compounds[8][9].
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Technique Expected Observations

¹H NMR (in DMSO-d₆)

- A singlet at ~8.5-9.0 ppm corresponding to the

two equivalent protons on the pyridine ring (H-3

and H-5).- A broad singlet at >13 ppm for the

two carboxylic acid protons.

¹³C NMR (in DMSO-d₆)

- A signal for the carboxyl carbons (~165 ppm).-

Signals for the pyridine ring carbons, with the

carbon attached to the nitro group (C-4) shifted

downfield (~150-155 ppm) and the carbons

adjacent to the nitrogen (C-2, C-6) also

downfield (~145-150 ppm).- A signal for the

remaining ring carbons (C-3, C-5) at ~125-130

ppm.

FT-IR (KBr pellet)

- A broad absorption band from 2500-3300 cm⁻¹

(O-H stretch of carboxylic acid).- A sharp, strong

peak around 1700-1730 cm⁻¹ (C=O stretch of

carboxylic acid).- Strong, sharp peaks around

1530-1550 cm⁻¹ (asymmetric NO₂ stretch) and

1340-1360 cm⁻¹ (symmetric NO₂ stretch).-

Peaks in the 1400-1600 cm⁻¹ region

corresponding to C=C and C=N stretching of the

pyridine ring.

Mass Spec. (ESI-)

- Expected [M-H]⁻ at m/z 211.00.- Potential

fragmentation includes loss of CO₂ (m/z 167.01)

and NO₂ (m/z 166.02).

Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable

for assessing the purity of 4-Nitropyridine-2,6-dicarboxylic acid.

Protocol:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is often effective. For example:

Solvent A: Water with 0.1% Formic Acid.

Solvent B: Acetonitrile with 0.1% Formic Acid.

Gradient: Start with 5% B, ramp to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detector at 254 nm or 280 nm.

Injection Volume: 10 µL.

Causality:The C18 stationary phase provides a nonpolar environment. The acidic mobile phase

ensures that the carboxylic acid groups are protonated, leading to better peak shape and

retention. Acetonitrile is a common organic modifier used to elute the compound from the

column. This method allows for the separation of the target compound from potential impurities

and starting materials[10].

Applications in Research and Drug Development
The unique structural features of 4-Nitropyridine-2,6-dicarboxylic acid make it a promising

candidate for several applications:

Coordination Chemistry: Like its parent compound, dipicolinic acid, it can act as a tridentate

O,N,O-pincer ligand for various metal ions[11]. The electron-withdrawing nitro group can

modulate the electronic properties of the resulting metal complexes, potentially leading to

novel catalysts or materials with unique photophysical properties.

Medicinal Chemistry: The pyridine-2,6-dicarboxylic acid scaffold is present in molecules that

inhibit enzymes like New Delhi metallo-β-lactamase-1 (NDM-1), which is involved in

antibiotic resistance[12]. The nitro-substituted derivative could be a precursor for

synthesizing new enzyme inhibitors. The nitro group can be reduced to an amine, providing a

handle for further functionalization to create libraries of potential drug candidates.

Precursor for Functional Materials: The dicarboxylic acid functionality allows for its

incorporation into metal-organic frameworks (MOFs) or polymers. The nitro group offers a
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site for post-synthetic modification, enabling the tuning of the material's properties.

Safety and Handling
Hazard Identification:

Causes skin and serious eye irritation.

May cause respiratory irritation.

Handling and Storage:

Handle in a well-ventilated area, preferably a fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C[5].

Conclusion
4-Nitropyridine-2,6-dicarboxylic acid is a compound with significant untapped potential. Its

well-defined structure and versatile functional groups make it an attractive building block for

creating a wide array of more complex molecules. This guide has provided a comprehensive

overview of its properties, a logical and detailed synthesis protocol, and robust methods for its

characterization. It is hoped that this technical resource will empower researchers to explore

the full potential of this valuable chemical entity in their respective fields, from developing novel

therapeutics to engineering advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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